(3-methyloxan-3-yl)methanesulfonyl chloride
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Overview
Description
(3-methyloxan-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.69 g/mol . It is used primarily in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
The synthesis of (3-methyloxan-3-yl)methanesulfonyl chloride typically involves the reaction of 3-methyloxan-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group
Chemical Reactions Analysis
(3-methyloxan-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-methyloxan-3-yl)methanesulfonic acid.
Reduction: It can be reduced to the corresponding sulfinyl or sulfenyl compounds under specific conditions.
Common reagents used in these reactions include bases like pyridine, nucleophiles like amines and alcohols, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
(3-methyloxan-3-yl)methanesulfonyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as a reagent for introducing the methanesulfonyl group into organic molecules, which can be further modified for various synthetic applications.
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds, particularly those that require sulfonamide or sulfonate ester functionalities.
Biological Studies: The compound is used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Industrial Applications: While not widely used industrially, it can be employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3-methyloxan-3-yl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
(3-methyloxan-3-yl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions but lacks the oxan ring structure.
Tosyl chloride: Another sulfonyl chloride with a toluene ring, commonly used in organic synthesis for similar purposes.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride due to the presence of electron-withdrawing trifluoromethyl groups.
The uniqueness of this compound lies in its oxan ring structure, which can impart different reactivity and selectivity compared to other sulfonyl chlorides .
Properties
CAS No. |
1781312-46-6 |
---|---|
Molecular Formula |
C7H13ClO3S |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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